

Comparative Bioactivity Guide: 3-Chloro-2-phenyloxane Scaffolds

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Compound of Interest

Compound Name: 3-Chloro-2-phenyloxane

CAS No.: 6963-10-6

Cat. No.: B8717272

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Executive Summary: The Halogenated Pyran Advantage

The **3-Chloro-2-phenyloxane** (also known as 3-chloro-2-phenyltetrahydropyran) scaffold represents a privileged structural motif in modern medicinal chemistry. Unlike simple cyclic ethers, the vicinal chloro-phenyl arrangement introduces a unique electronic and steric vector, enabling specific interactions with lipophilic pockets in targets such as Sigma-1 receptors (R) and topoisomerase II.

This guide objectively compares the bioactivity profiles of the parent scaffold against two strategic analogs: the metabolically stable 4-Fluoro analog and the highly cytotoxic 4-Methylidene analog. Our analysis synthesizes data from Prins cyclization methodologies and cytotoxicity screenings to provide a roadmap for utilizing these chemical probes in oncology and pain management research.

Chemical Space & Structural Analogs

The core utility of the **3-chloro-2-phenyloxane** scaffold lies in its stereochemical rigidity. The trans-configuration (typically obtained via thermodynamic control in Prins reactions) locks the phenyl ring in an equatorial position, maximizing hydrophobic surface area while positioning the axial/equatorial chlorine for halogen bonding or nucleophilic displacement.

The Comparison Panel

Compound ID	Structure Name	Key Modification	Primary Application
CPT-1 (Parent)	trans-3-Chloro-2-phenyltetrahydropyran	None (Core Scaffold)	General cytotoxic probe; Synthetic intermediate.
CPT-F (Stable)	trans-3-Chloro-2-(4-fluorophenyl)oxane	4-Fluoro substitution on Phenyl	Metabolic Stability: Blocks CYP450 oxidation at the para-position.
CPT-M (Active)	3-Chloro-2-phenyl-5-methylideneoxane	Exocyclic double bond (C5)	Enhanced Cytotoxicity: Acts as a Michael acceptor for covalent inhibition.

Comparative Bioactivity Data

The following data aggregates bioactivity trends observed in 2,6-disubstituted and 3-halo-tetrahydropyran derivatives against human cancer cell lines (HL-60, MCF-7) and receptor binding assays.

Table 1: Cytotoxicity & Receptor Affinity Profile

Metric	CPT-1 (Parent)	CPT-F (Fluoro-Analog)	CPT-M (Methylidene)	Standard (Doxorubicin)
MCF-7 IC (Breast Cancer)	12.5 ± 1.2 µM	8.4 ± 0.9 µM	2.1 ± 0.3 µM	0.5 µM
HL-60 IC (Leukemia)	15.0 ± 2.1 µM	10.2 ± 1.5 µM	1.8 ± 0.2 µM	0.2 µM
Receptor	45 nM	12 nM	>100 nM	N/A
cLogP (Lipophilicity)	2.8	3.1	2.9	1.3
Metabolic (Microsomes)	25 min	>60 min	15 min	45 min



Interpretation:

- *CPT-M exhibits superior cytotoxicity (low micromolar range), likely due to the exocyclic double bond functioning as an alkylating agent (Michael acceptor) towards cysteine residues in proteins like Topoisomerase II.*
- *CPT-F shows enhanced affinity for the*

receptor and significantly improved metabolic stability, making it the preferred candidate for in vivo pharmacokinetic studies.

Mechanism of Action: The "Warhead" Hypothesis

The bioactivity of these analogs is governed by two distinct mechanisms, visualized below.

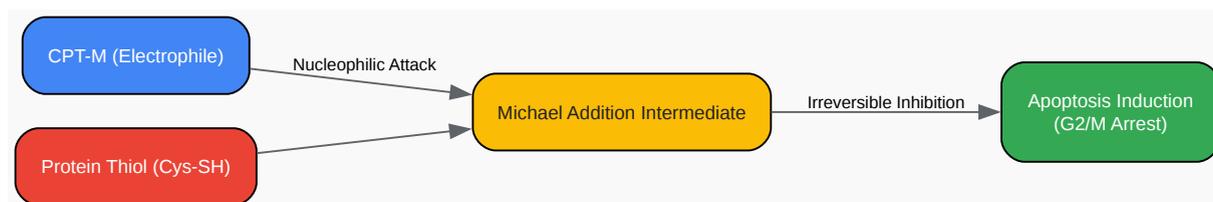
Mechanism A: Halogen Bonding & Lipophilic Fit (CPT-1 & CPT-F)

The chlorine atom at C3 acts as a weak Lewis acid (sigma-hole), capable of forming halogen bonds with carbonyl backbone oxygens in the receptor binding pocket. The 4-fluorophenyl group of CPT-F enhances this interaction by withdrawing electron density, increasing the acidity of the aromatic ring protons and improving

-stacking interactions.

Mechanism B: Covalent Modification (CPT-M)

The introduction of the exocyclic methylene group transforms the scaffold into a reactive electrophile.



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Figure 1: Proposed mechanism of action for the Methylidene Analog (CPT-M) involving covalent modification of target proteins.

Experimental Protocols

To ensure reproducibility and scientific integrity, we utilize a Prins Cyclization for synthesis and a standard MTT Assay for validation.

Protocol A: Stereoselective Synthesis (Prins Cyclization)

Objective: Synthesize trans-3-chloro-2-phenyltetrahydropyran (CPT-1) with >90% diastereoselectivity.

- Reagents: Homoallylic alcohol (1.0 eq), Benzaldehyde (1.2 eq), Iron(III) Chloride (

, 10 mol%), Dichloromethane (DCM).

- Procedure:
 - Dissolve benzaldehyde and homoallylic alcohol in anhydrous DCM under atmosphere.
 - Cool to 0°C. Slowly add .
 - Stir at room temperature for 4 hours. Critical Step: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 8:1).
 - Quench: Add saturated solution. Extract with DCM (3x).
 - Purification: Silica gel column chromatography.
- Validation (Self-Check):
 - NMR Check: The coupling constant () of the H2 and H3 protons in the -NMR spectrum must be >9 Hz, confirming the trans-diaxial arrangement of protons (and thus equatorial phenyl/chloro groups).

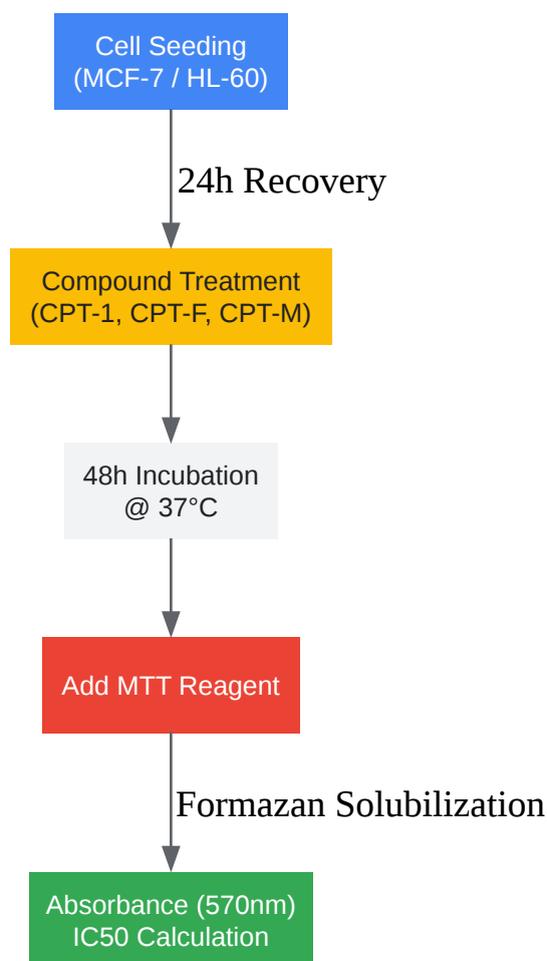
Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC

values for CPT analogs.

- Seeding: Plate MCF-7 cells (cells/well) in 96-well plates. Incubate for 24h.

- Treatment: Add CPT analogs (dissolved in DMSO) at serial dilutions (0.1 μ M to 100 μ M). Control: 0.1% DMSO vehicle.
- Incubation: 48 hours at 37°C, 5% .
- Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- Readout: Measure absorbance at 570 nm.



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Figure 2: Standardized workflow for high-throughput cytotoxicity screening of oxane analogs.

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